N-(1-ピリジン-4-イルエチル)ホルムアミド

概要

説明

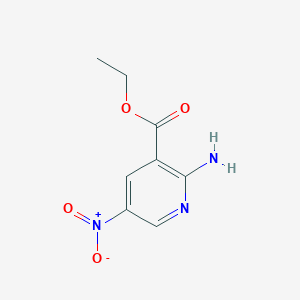

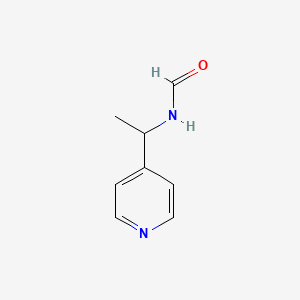

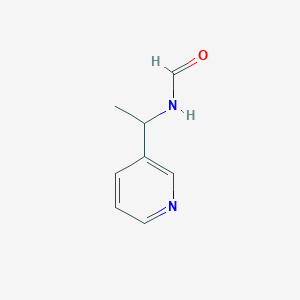

“N-(1-pyridin-4-ylethyl)formamide” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.17800 . It is also known by several synonyms such as 1-Formylamino-1-(4-pyridyl)-ethan, N-Formyl-1-(4-pyridyl)-ethylamin, and GL-0143 .

Molecular Structure Analysis

The molecular structure of “N-(1-pyridin-4-ylethyl)formamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The Polar Surface Area (PSA) is 41.99000 and the LogP value is 1.91540 .Physical And Chemical Properties Analysis

Formamides, including “N-(1-pyridin-4-ylethyl)formamide”, are known to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They also exhibit solubility in water .科学的研究の応用

ピペリジン誘導体の合成

N-(1-ピリジン-4-イルエチル)ホルムアミド: は、医薬品化学において重要なピペリジン誘導体の合成における貴重な前駆体です。 ピペリジン構造は、多くの医薬品に見られ、その生物学的活性のために創薬において重要な役割を果たしています 。この化合物は、さまざまな分子内および分子間反応を経て、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンを形成し、生物学的に活性な分子のレパートリーを拡大します。

電気合成への応用

N-(1-ピリジン-4-イルエチル)ホルムアミドの酰胺基は、従来の合成法に対するより環境に優しい代替法である電気合成で利用できます 。酰胺を含む電気合成は、その環境への影響の低さや効率性から注目を集めています。この化合物は、生物系や製薬業界で広く見られる酰胺の新しい合成経路を開発する上で役立つ可能性があります。

蛍光インサイチューハイブリダイゼーション(FISH)

分子生物学では、ホルムアミド誘導体は、染色体上の特定のDNA配列の存在または非存在を検出および局在化するための技術であるFISHの間にDNA二重鎖を安定化するために使用されます 。N-(1-ピリジン-4-イルエチル)ホルムアミドは、ホルムアミドの代替品となり、ハイブリダイゼーション手順に有益な可能性のある異なる熱力学的プロファイルを備えています。

セラノスティック剤の開発

N-(1-ピリジン-4-イルエチル)ホルムアミドのピリジン部分は、金属と錯体化して、セラノスティック用途を持つ化合物を生成できます。 これらの錯体は、標的薬物送達システムやイメージング剤など、医療における治療目的と診断目的の両方に使用できます .

創薬と薬理学的研究

創薬におけるビルディングブロックとして、N-(1-ピリジン-4-イルエチル)ホルムアミドは、さまざまな薬理学的に活性な化合物を合成するために使用できます。 ピリジン基と酰胺基は、薬物によく見られるモチーフであり、それらの修飾により、効力を向上させ、副作用を軽減した新しい治療薬を発見することができます .

グリーンケミストリーイニシアチブ

N-(1-ピリジン-4-イルエチル)ホルムアミド: は、従来の溶媒や試薬に対するより安全で持続可能な代替手段を提供することにより、グリーンケミストリーに貢献できます。 合成におけるその使用は、化学プロセスの環境への影響を軽減し、環境に優しい製造慣行の開発に役立ちます .

Safety and Hazards

将来の方向性

While the specific future directions for “N-(1-pyridin-4-ylethyl)formamide” are not detailed in the search results, research into similar compounds suggests potential applications in the field of non-linear optics . Additionally, the study of formamides and related compounds continues to be of interest in the field of medicinal chemistry .

作用機序

Target of Action

Similar compounds such as pyrazolopyrimidines and pyridine-containing compounds have been reported to have significant biological activities, including anti-cancer activity . These compounds are known to interact with various cellular targets, but the specific targets for N-(1-Pyridin-4-ylethyl)formamide remain to be identified.

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides is promoted by I2 and TBHP via C–C bond cleavage . This suggests that the compound might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Formamide, a related compound, has been shown to support growth and production in biotechnological processes . It’s possible that N-(1-Pyridin-4-ylethyl)formamide might affect similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

The compound has a molecular weight of 1501778 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Based on the known activities of related compounds, it’s possible that the compound might have significant effects on cellular processes, potentially including anti-cancer activity .

Action Environment

Formamide, a related compound, has been shown to safeguard cultivation systems against contamination in non-sterile conditions . This suggests that N-(1-Pyridin-4-ylethyl)formamide might also be influenced by environmental factors.

特性

IUPAC Name |

N-(1-pyridin-4-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJSQNUOOVMQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378035 | |

| Record name | N-(1-pyridin-4-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20877-38-7 | |

| Record name | N-(1-pyridin-4-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)